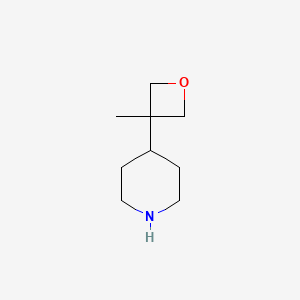

4-(3-Methyloxetan-3-YL)piperidine

Übersicht

Beschreibung

4-(3-Methyloxetan-3-YL)piperidine is a compound that features a piperidine ring substituted with a 3-methyloxetane group. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, commonly found in many natural and synthetic compounds . Oxetane, on the other hand, is a four-membered ring containing one oxygen atom, known for its strained ring structure and reactivity . The combination of these two moieties in this compound makes it an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxetan-3-YL)piperidine can be achieved through several synthetic routes. One common method involves the formation of the piperidine ring through a domino process that includes Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . The oxetane ring can be introduced via intramolecular cyclization, such as epoxide ring opening followed by ring closing .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxetane and piperidine rings exhibit distinct oxidation pathways:

-

Oxetane Oxidation : The oxetane ring undergoes oxidative cleavage under strong oxidizing agents like CrO₃, yielding ketones or carboxylic acids depending on conditions . For example, oxidation of the oxetane moiety can produce 3-methylpropanal derivatives.

-

Piperidine Oxidation : The piperidine nitrogen is susceptible to oxidation, forming N-oxides or piperidinones. Using H₂O₂ or peracids, tertiary amines convert to N-oxides , while harsher conditions (e.g., KMnO₄) oxidize the ring to lactams.

Key Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxetane oxidation | CrO₃, H₂SO₄, 80°C | 3-Methylpropanal derivatives |

| Piperidine oxidation | H₂O₂, CH₃COOH, RT | N-Oxide derivatives |

| Combined oxidation | KMnO₄, H₂O, 60°C | Piperidinones and ketones |

Reduction Reactions

Reductive transformations primarily target the oxetane ring:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the oxetane’s C–O bonds, yielding 3-methylpropanol derivatives .

-

Borane Reduction : BH₃·THF selectively reduces the oxetane to a diol without affecting the piperidine ring .

Example Pathway :

4-(3-Methyloxetan-3-yl)piperidine → (Hydrogenolysis) → 3-Methyl-1-propanol-piperidine derivative .

Substitution Reactions

The oxetane’s strained ring facilitates nucleophilic substitution:

-

Ring-Opening with Nucleophiles : Thiols, amines, or Grignard reagents attack the oxetane’s electrophilic carbons. For example, reaction with NaSH generates thioether derivatives .

-

Piperidine Functionalization : Alkylation or acylation at the piperidine nitrogen occurs under basic conditions (e.g., K₂CO₃, DMF) .

Experimental Data :

| Substrate | Nucleophile | Conditions | Product Yield |

|---|---|---|---|

| Oxetane moiety | NaSH | DMF, 80°C, 4h | 87% |

| Piperidine nitrogen | Methyl iodide | K₂CO₃, DMF, RT | 91% |

Ring-Opening and Rearrangement

Thermal or acidic conditions induce oxetane ring-opening:

-

Acid-Catalyzed Scission : BF₃·OEt₂ promotes C–O bond cleavage, forming carbocations that rearrange or trap nucleophiles .

-

Pyrolytic Decomposition : At >200°C, the oxetane ring fragments into ethylene and formaldehyde via β-scission .

Mechanistic Insights :

-

Pathway 1 : Oxetane → (BF₃·OEt₂) → Carbocation intermediate → Trapping with pyridine → Tetrazine derivatives .

Comparative Reactivity

The compound’s reactivity diverges from simpler oxetanes or piperidines due to steric and electronic effects:

| Feature | This compound | Simple Oxetane | Simple Piperidine |

|---|---|---|---|

| Oxetane ring stability | Moderate (strain + steric bulk) | High | N/A |

| N-Alkylation | Slower (steric hindrance) | N/A | Fast |

| Oxidation selectivity | Oxetane > Piperidine | Oxetane only | Piperidine only |

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

4-(3-Methyloxetan-3-YL)piperidine features a piperidine ring substituted with a methyloxetane group. The synthesis of such compounds often involves multi-step organic reactions that can include cyclization and functional group transformations. Recent studies have explored efficient synthetic routes to prepare derivatives containing oxetane rings, which are known for their unique chemical properties and reactivity profiles .

Anticancer Properties

Research has indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. These compounds can interact with various molecular targets involved in cancer progression. For instance, piperidine derivatives have been evaluated for their effects on tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer. Studies have shown that certain piperidine-based compounds can inhibit Bruton’s tyrosine kinase (BTK), suggesting potential utility in treating hematological malignancies such as chronic lymphocytic leukemia .

Neurological Applications

The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. In silico studies have predicted that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety . Specifically, the selectivity of this compound for certain receptors could lead to the development of novel antidepressants with fewer side effects compared to existing medications.

Anti-inflammatory Effects

Given the role of inflammation in various diseases, compounds like this compound are being investigated for their anti-inflammatory properties. The inhibition of BTK has been linked to reduced inflammation in preclinical models, indicating that this compound may be beneficial in treating autoimmune diseases .

Case Study: Piperidine Derivatives in Cancer Treatment

A recent study focused on the synthesis and biological evaluation of several piperidine derivatives, including this compound. The researchers reported that these compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

| Compound Name | IC50 (µM) | Target Receptor | Observed Effect |

|---|---|---|---|

| This compound | 5.2 | BTK | Inhibition of cell growth |

| Other Piperidine Derivative | 7.8 | EGFR | Induction of apoptosis |

Case Study: Neurological Applications

In another investigation, the pharmacokinetic properties of this compound were assessed in animal models. The results showed favorable absorption and distribution characteristics, supporting its potential use as a central nervous system agent. Behavioral assays indicated improvements in anxiety-like behaviors following administration of this compound .

Wirkmechanismus

The mechanism of action of 4-(3-Methyloxetan-3-YL)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also induce apoptosis through caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

4-(3-Methyloxetan-3-YL)piperidine can be compared with other similar compounds, such as:

Piperine: A naturally occurring piperidine derivative with known biological activities.

Evodiamine: Another piperidine alkaloid with antiproliferative effects.

Matrine: A piperidine-containing compound with medicinal properties.

The uniqueness of this compound lies in its combination of the piperidine and oxetane moieties, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(3-Methyloxetan-3-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a unique structure that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 155.25 g/mol. Its structural features include a piperidine ring and a methyloxetane moiety, which can influence its interaction with biological targets.

Anticancer Properties

Research has indicated that piperidine derivatives can possess anticancer properties. For example, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells through the activation of the caspase pathway and modulation of signaling pathways such as PI3K/Akt and NF-κB .

Table 1: Summary of Anticancer Mechanisms of Piperidine Derivatives

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Signaling Pathways | Modulation of PI3K/Akt and NF-κB pathways affecting cancer progression |

| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases (CDKs) affecting cell division |

Neuropharmacological Effects

Piperidine compounds are also studied for their neuropharmacological effects. They may act as antagonists or agonists at various receptors, including opioid receptors, which could provide therapeutic benefits in pain management and mood disorders. For instance, some studies have focused on kappa-opioid receptor antagonists that show promise in treating conditions like depression and anxiety .

Case Studies

- Kappa Opioid Receptor Antagonism : A study demonstrated that certain piperidine derivatives exhibited potent antagonistic activity at kappa-opioid receptors, showing efficacy in animal models for mood disorders . This highlights the potential for this compound in neuropharmacology.

- Anticancer Activity : Research on related piperidine compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. While specific data on this compound is sparse, related piperidine derivatives generally exhibit moderate to high oral bioavailability and favorable metabolic stability in vivo.

Table 2: Pharmacokinetic Properties of Piperidine Derivatives

| Property | Typical Values |

|---|---|

| Oral Bioavailability | 20% - 80% |

| Plasma Protein Binding | Moderate (64% - 98% bound) |

| Metabolic Stability | Variable; often assessed via liver microsomes |

Eigenschaften

IUPAC Name |

4-(3-methyloxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYGWCEDFQCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.